molecular formula C9H11N3O5 B1678778 RA 263 CAS No. 82205-95-6

RA 263

Cat. No.: B1678778
CAS No.: 82205-95-6
M. Wt: 241.2 g/mol
InChI Key: CJRBQXDMCWCHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

RA 263 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

Scientific Research Applications

RA 263 has several scientific research applications:

    Chemistry: It is used as a radiosensitizer in radiation chemistry studies.

    Biology: The compound is studied for its effects on cellular processes and DNA damage repair mechanisms.

    Medicine: Its primary application is in enhancing the efficacy of radiation therapy for cancer treatment.

Mechanism of Action

The mechanism of action of RA 263 involves its ability to enhance the sensitivity of cancer cells to radiation. It achieves this by targeting hypoxic cells, which are typically more resistant to radiation. The compound interacts with DNA and other cellular components, leading to increased DNA damage and cell death when combined with radiation therapy .

Comparison with Similar Compounds

Similar compounds to RA 263 include other nitroimidazole derivatives used as radiosensitizers. These compounds share similar chemical structures and mechanisms of action but may differ in their potency and specificity. Examples of similar compounds include:

This compound stands out due to its specific structure, which may offer unique advantages in targeting hypoxic tumor cells and enhancing radiation therapy efficacy.

Properties

CAS No.

82205-95-6

Molecular Formula

C9H11N3O5

Molecular Weight

241.2 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2

InChI Key

CJRBQXDMCWCHBW-UHFFFAOYSA-N

SMILES

C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-]

Canonical SMILES

C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-]

Appearance

Solid powder

82225-31-8
82205-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole
RA 263
RA-263

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA 263
Reactant of Route 2
RA 263
Reactant of Route 3
RA 263
Reactant of Route 4
RA 263
Reactant of Route 5
RA 263
Reactant of Route 6
RA 263

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.